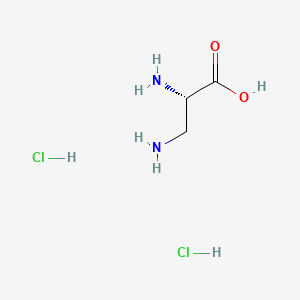

(S)-2,3-Diaminopropanoic acid dihydrochloride

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis of a compound can often be found in the scientific literature .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (e.g., heat, pressure), and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability .Scientific Research Applications

Biochemistry: Enzyme Function and Metabolism

(S)-2,3-Diaminopropanoic acid dihydrochloride: plays a significant role in biochemistry, particularly in enzyme function and metabolism. It serves as a building block for the synthesis of various biologically active molecules. For instance, it can be used to study enzyme-catalyzed decarboxylation processes, which are crucial in amino acid metabolism .

Pharmacology: Drug Development and Therapeutics

In pharmacology, (S)-2,3-Diaminopropanoic acid dihydrochloride is utilized in the development of new therapeutic agents. Its structure is valuable for creating enzyme inhibitors that can be used to treat diseases such as cancer and bacterial infections .

Material Science: Biopolymer Synthesis

This compound is instrumental in material science for the synthesis of biopolymers. It can be incorporated into hydrogels and nanomaterials, which have applications in biomedical devices and tissue engineering due to their biocompatibility and biodegradability .

Chemical Synthesis: Catalyst Development

(S)-2,3-Diaminopropanoic acid dihydrochloride: is used in chemical synthesis as a precursor for catalysts that facilitate various chemical reactions. .

Agriculture: Soil Conditioning and Fertilization

In agriculture, this compound can enhance soil quality and plant growth. It is used to create slow-release fertilizers and soil conditioners that improve water retention and nutrient delivery to crops .

Environmental Science: Pollution Remediation

Lastly, (S)-2,3-Diaminopropanoic acid dihydrochloride finds application in environmental science for pollution remediation. It can be part of systems designed to remove or neutralize contaminants from soil and water, aiding in the restoration of ecosystems .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2,3-diaminopropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJBZICQABABM-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678753 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,3-Diaminopropanoic acid dihydrochloride | |

CAS RN |

19777-68-5 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-diaminopropanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)